Cog 133 trifluoroacetate
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Overview
Description
Cog 133 trifluoroacetate is a peptide fragment derived from Apolipoprotein E (ApoE), specifically corresponding to residues 133-149 of the ApoE low-density lipoprotein receptor-binding domain . This compound is known for its anti-inflammatory and neuroprotective properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of Cog 133 trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Cog 133 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.
Reduction: Reduction of disulfide bonds within the peptide can alter its conformation and function.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
Cog 133 trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating cellular processes, including inflammation and cell signaling.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Cog 133 trifluoroacetate exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α7 subtype, on macrophages. This binding inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, thereby reducing inflammation . The peptide also interacts with low-density lipoprotein receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Cog 133 trifluoroacetate is unique due to its specific sequence derived from Apolipoprotein E and its dual anti-inflammatory and neuroprotective properties. Similar compounds include:
Humanin Trifluoroacetate: Another peptide with neuroprotective effects, but derived from a different protein.
TAT-Gap19 Trifluoroacetate: A peptide that inhibits gap junction communication, used in cardiovascular research.
Neuronostatin Trifluoroacetate: A peptide involved in regulating metabolic processes.
These compounds share some functional similarities but differ in their specific sequences and primary biological targets.
Properties
Molecular Formula |
C99H182F3N37O21 |
---|---|
Molecular Weight |
2283.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C97H181N37O19.C2HF3O2/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136;3-2(4,5)1(6)7/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116);(H,6,7)/t57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;/m0./s1 |
InChI Key |
YRYTWYOGXATSSP-BGJGLIJFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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